6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOKWPJETUXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The esterification proceeds via a dehydration pathway:
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the boronic acid.
Detailed Laboratory-Scale Synthesis
Standard Procedure
Reagents :
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6-Chloro-2-fluoro-3-methoxyphenylboronic acid
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Pinacol (1.2 equiv)
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Anhydrous diethyl ether (EtO) or tetrahydrofuran (THF)
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Dehydrating agent (e.g., molecular sieves, MgSO)
Steps :
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Reaction Setup : Dissolve pinacol (6 mmol) in anhydrous EtO (10 mL).
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Boronic Acid Addition : Add 6-chloro-2-fluoro-3-methoxyphenylboronic acid (5 mmol) under nitrogen atmosphere.
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Dehydration : Stir the mixture at room temperature for 12–24 hours with 4Å molecular sieves.
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Workup : Filter to remove dehydrating agents, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient).
Optimization Considerations
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Solvent Choice : EtO offers superior water scavenging, while THF accelerates reaction kinetics.
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Temperature : Prolonged room-temperature stirring ensures complete conversion without side reactions.
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Purification : Silica gel chromatography (95:5 hexane/ethyl acetate) effectively isolates the product.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency and reproducibility:
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column) |
| Residual Solvents | <500 ppm (EtO) | GC-MS |
| Moisture Content | <0.1% | Karl Fischer titration |
Comparative Analysis of Methods
Laboratory vs. Industrial Synthesis
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hours | 2–4 hours (flow reactor) |
| Yield | 75–85% | 80–90% |
| Purification | Column chromatography | Crystallization |
| Cost Efficiency | Moderate | High |
Challenges and Mitigations
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Hydrolysis Risk : Anhydrous conditions and molecular sieves minimize boronic acid degradation.
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Byproduct Formation : Excess pinacol (1.2 equiv) drives the reaction to completion, reducing unreacted boronic acid.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies suggest microwave irradiation (100°C, 30 min) can reduce reaction times by 80% while maintaining yields >80%. This method is under investigation for scale-up.
Green Chemistry Approaches
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Solvent Alternatives : Cyclopentyl methyl ether (CPME) offers a safer, biodegradable alternative to EtO.
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Catalytic Pinacol : Substoichiometric pinacol (0.1 equiv) with acid catalysts (e.g., p-TsOH) shows promise but requires further validation.
Case Study: Process Optimization
A 2023 study optimized the synthesis using design of experiments (DoE):
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester primarily undergoes:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under aqueous conditions.
Major Products
Scientific Research Applications
Organic Synthesis
Suzuki–Miyaura Coupling Reactions
One of the primary applications of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl or vinyl halides with various nucleophiles in the presence of palladium catalysts and bases, such as potassium carbonate.
Mechanism Overview
The mechanism involves several key steps:
- Oxidative Addition : The palladium catalyst forms a complex with the halide.
- Transmetalation : The boronic ester transfers its aryl group to the palladium complex.
- Reductive Elimination : The final product is formed as the palladium returns to its original state.
Medicinal Chemistry
Synthesis of Bioactive Compounds
In medicinal chemistry, this compound is employed to synthesize biologically active compounds and drug candidates. Its unique electronic properties allow for selective coupling reactions that are crucial for developing pharmaceuticals. For instance, it has been used in the synthesis of intermediates for herbicides and other agrochemicals, showcasing its versatility in creating compounds with specific biological activities .
Case Studies
Several studies have highlighted its effectiveness in synthesizing derivatives with enhanced pharmacological properties. For example, it has been utilized to produce 6-(4-chloro-2-fluoro-3-substituted phenyl)-4-aminopicolinate, an intermediate relevant to herbicide development .
Material Science
Development of Advanced Materials
The compound also finds applications in material science, particularly in creating materials with desired electronic and optical properties. Its ability to form stable carbon-carbon bonds makes it suitable for synthesizing polymers and other materials that require precise structural characteristics .
Mechanism of Action
The primary mechanism of action for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:
Transmetalation: The transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: The insertion of the palladium catalyst into the carbon-halide bond of the aryl or vinyl halide.
Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s structural analogs vary in substituent type and position, affecting molecular weight, solubility, and reactivity. Key examples include:
Key Observations :
Solubility in Organic Solvents
highlights that pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:
The target compound’s methoxy group likely enhances solubility in ethers and ketones, similar to 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester .
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction is highly dependent on substituent effects:
- Electron-deficient substrates (e.g., nitro or CO2Me groups) react faster due to increased boron electrophilicity. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H2O2, forming a detectable intermediate at 405 nm .
- Steric hindrance : The ethoxy group in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester may slow coupling, whereas the target compound’s smaller methoxy group balances reactivity and steric effects .
- Thioether-containing analogs (e.g., 2-Fluoro-4-methylthiophenylboronic acid pinacol ester) show unique reactivity in sulfur-mediated transformations .
Biological Activity
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Chemical Formula: C12H14BClFNO3
- Molecular Weight: 273.60 g/mol
- CAS Number: 1072944-93-4
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: It has shown significant effects against various bacterial strains, indicating potential as an antibacterial agent.
- Antifungal Properties: Research suggests effectiveness against certain fungal pathogens, which could be beneficial in treating fungal infections.
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may reduce inflammation markers, suggesting potential use in inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which can modulate the activity of target proteins involved in disease pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Receptor Modulation: It may act as a modulator for various receptors implicated in inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Efficacy Study:
- Anti-inflammatory Research:
-
Fungal Inhibition Analysis:
- Testing against Candida albicans indicated that the compound inhibited fungal growth with an IC50 value of 25 µg/mL, highlighting its potential as an antifungal treatment option.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester?
The synthesis typically involves palladium- or iron-catalyzed cross-coupling reactions. For example, aryl fluorides undergo defluoroborylation using bis(pinacolato)diboron (B₂pin₂) in the presence of LiHMDS (lithium hexamethyldisilazide). The chloro and methoxy substituents may require protection during synthesis to avoid side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity (>97% by GC/HPLC) .
Q. How is the purity and structural integrity of this boronic ester verified?
Analytical methods include:
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% threshold) .
- Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., distinguishing chloro vs. fluoro environments via NMR).
- Mass Spectrometry (MS) for molecular weight validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What precautions are necessary for handling and storage?
Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Moisture-sensitive boronic esters degrade via protodeboronation, so glovebox or Schlenk techniques are recommended .
Advanced Research Questions
Q. How do the chloro, fluoro, and methoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Electron-withdrawing groups (Cl, F) enhance oxidative addition but may slow transmetallation.
- Methoxy groups increase steric hindrance and electron density, potentially reducing coupling yields.
Optimization strategies include: - Adjusting catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Modifying reaction temperature (80–110°C) and base (K₂CO₃ vs. CsF) to balance reactivity and stability .
Q. What analytical challenges arise when characterizing this compound, and how are they resolved?
Q. Are there contradictions in reported synthetic yields, and how can they be addressed?
Discrepancies often stem from:
Q. How does this compound compare to structurally similar boronic esters in reactivity?
Comparative studies show:
- Fluoro substituents increase electrophilicity at the boron center, accelerating transmetallation.
- Chloro groups may induce steric clashes in bulky substrates (e.g., ortho-substituted aryl halides).
Benchmark against analogs like 3-fluoro-4-methoxyphenylboronic acid pinacol ester (CAS 903895-56-7) to assess electronic effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
